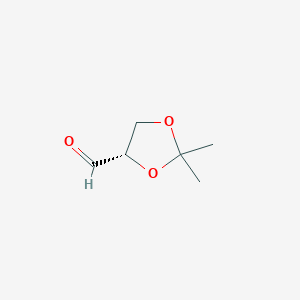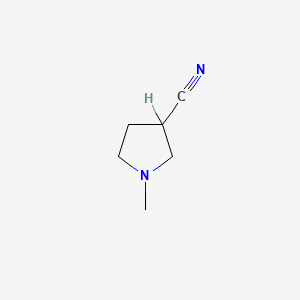
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
概要
説明
This would typically include the compound’s molecular formula, structural formula, and possibly its IUPAC name.
Synthesis Analysis
This involves understanding how the compound is synthesized. It may involve multiple chemical reactions, each of which needs to be understood in terms of reactants, products, and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could involve looking at how the compound reacts with various reagents, and studying the mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, stability, etc.科学的研究の応用
Asymmetric Synthesis in Medicinal Chemistry :
- (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde has been utilized in the asymmetric total synthesis of eicosanoid, a compound of interest in medicinal chemistry, employing techniques such as Simmons-Smith cyclopropanation and Nozaki-Hiyama-Kishi coupling (Mohapatra & Yellol, 2005).
Protecting Group Chemistry :
- It is widely used in the protection of aldehydes, ketones, and vicinal diols. Notably, aldehydes and ketones are often protected as their 1,3-dioxolane derivatives, including the 2,2-dimethyl variant (Majumdar & Bhattacharjya, 1999).
Material Chemistry and Solid State Studies :
- Studies have shown the utility of this compound in exploring the inversion of C-centrochirality in solid-state chemistry, which can have implications in the development of new materials (Markad & Argade, 2018).
Renewable Chemical Sources and Catalysis :
- Its derivatives have been investigated in the context of renewable chemical sources. For instance, the acid-catalyzed condensation of glycerol (a renewable material) with derivatives of 1,3-dioxolane has been studied, highlighting its potential in the synthesis of novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Natural Product Synthesis :
- It has been used in the synthesis of natural products such as rubrenolide. This demonstrates its versatility in complex organic syntheses and the correction of stereochemical structures in natural products (Thijs & Zwanenburg, 2004).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It could include toxicity information, flammability, environmental impact, etc.
将来の方向性
This could involve speculating on potential future uses for the compound, or areas where further research is needed.
Please note that this is a general approach and the specifics might vary depending on the particular compound. For “(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde”, you may need to consult specialized chemical databases or literature. If you have access to a university library, they can often help with this kind of research. You might also try contacting experts in the field, as they may be able to provide more specific information.
特性
IUPAC Name |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPYVWACGYQDJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238241 | |
| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | |
CAS RN |
22323-80-4 | |
| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22323-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)
![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)